molecular formula C7H5BrClNO2 B15243157 2-Bromo-1-(chloromethyl)-3-nitrobenzene

2-Bromo-1-(chloromethyl)-3-nitrobenzene

Cat. No.: B15243157
M. Wt: 250.48 g/mol
InChI Key: VLKYVNQTZDFLKW-UHFFFAOYSA-N
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Description

2-Bromo-1-(chloromethyl)-3-nitrobenzene is an aromatic compound with the molecular formula C7H5BrClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(chloromethyl)-3-nitrobenzene typically involves the bromination of 1-(chloromethyl)-3-nitrobenzene. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(chloromethyl)-3-nitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzene derivatives with different functional groups replacing the bromine or chlorine atoms.

    Reduction: The major product is 2-Bromo-1-(aminomethyl)-3-nitrobenzene.

    Oxidation: Oxidation products are less common but can include various oxidized derivatives of the benzene ring.

Scientific Research Applications

2-Bromo-1-(chloromethyl)-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biochemical pathways and as a probe in molecular biology experiments.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(chloromethyl)-3-nitrobenzene involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring makes it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(chloromethyl)-4-nitrobenzene
  • 2-Bromo-1-(chloromethyl)-2-nitrobenzene
  • 2-Bromo-1-(chloromethyl)-5-nitrobenzene

Uniqueness

2-Bromo-1-(chloromethyl)-3-nitrobenzene is unique due to the specific positioning of the bromine, chlorine, and nitro groups on the benzene ring. This unique arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various synthetic and research applications.

Properties

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.48 g/mol

IUPAC Name

2-bromo-1-(chloromethyl)-3-nitrobenzene

InChI

InChI=1S/C7H5BrClNO2/c8-7-5(4-9)2-1-3-6(7)10(11)12/h1-3H,4H2

InChI Key

VLKYVNQTZDFLKW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCl

Origin of Product

United States

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